molecular formula C16H18FN3O3 B1222991 1-[1-(3-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide

1-[1-(3-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide

Cat. No. B1222991
M. Wt: 319.33 g/mol
InChI Key: HDXHAEYBVYIETN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(3-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide is a member of pyrrolidines.

Scientific Research Applications

Scientific Research Applications

  • Cancer Research and Kinase Inhibition : The compound was part of a study that identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. These compounds demonstrated complete tumor stasis in specific cancer models following oral administration, highlighting their potential in cancer therapy (Schroeder et al., 2009).

  • Enzyme Inhibition : Another study focused on the discovery of 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, derived from high-throughput screening. These compounds showed potential in reducing clearance and establishing good oral exposure, indicating their utility in enzyme inhibition studies (Thalji et al., 2013).

  • Radiotracer Development for CB1 Cannabinoid Receptors : The compound was also explored in the context of developing radiotracers for studying CB1 cannabinoid receptors in the brain. This research is crucial for understanding various neurological conditions and potential therapies (Katoch-Rouse & Horti, 2003).

  • Antileukemic Activity : Research has been conducted on (substituted phenyl) {4‐[3‐(piperidin‐4‐yl)propyl]piperidin‐1‐yl} methanone derivatives, highlighting their potential antiproliferative activity against human leukemia cells. This underscores the compound's relevance in developing new cancer treatments (Vinaya et al., 2011).

  • Anti-Angiogenic and DNA Cleavage Activities : A study on N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives revealed their significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents (Kambappa et al., 2017).

properties

Product Name

1-[1-(3-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide

Molecular Formula

C16H18FN3O3

Molecular Weight

319.33 g/mol

IUPAC Name

1-[1-(3-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide

InChI

InChI=1S/C16H18FN3O3/c17-11-2-1-3-12(8-11)20-14(21)9-13(16(20)23)19-6-4-10(5-7-19)15(18)22/h1-3,8,10,13H,4-7,9H2,(H2,18,22)

InChI Key

HDXHAEYBVYIETN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C2CC(=O)N(C2=O)C3=CC(=CC=C3)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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